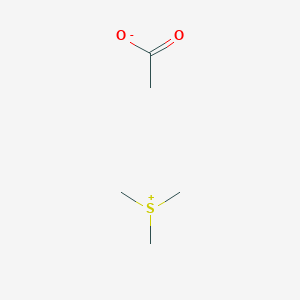

Trimethylsulfanium acetate

Description

Properties

CAS No. |

124883-32-5 |

|---|---|

Molecular Formula |

C5H12O2S |

Molecular Weight |

136.21 g/mol |

IUPAC Name |

trimethylsulfanium;acetate |

InChI |

InChI=1S/C3H9S.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

AHNJHSBNAZLPDN-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C[S+](C)C |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies of Trimethylsulfanium Acetate

Established Synthetic Methodologies for Trimethylsulfanium Acetate (B1210297) Production

The synthesis of a complex molecule containing a phosphonatomethylamino core, an acetyl group, and a trimethylsulfonium (B1222738) cation involves a multi-step process. The key stages include the initial formation of the aminophosphonate backbone, followed by functional group modifications through acetylation and quaternization.

Formation of Phosphonatomethylamine

The foundational step in the synthesis is the creation of the α-aminophosphonate structure, which serves as the core of the target molecule. The Kabachnik–Fields reaction is a prominent and versatile method for this purpose. organic-chemistry.orgwikipedia.org This three-component condensation reaction involves an amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite (B83602). nih.govmdpi.com

The reaction can proceed through two primary mechanistic pathways: one involving the initial formation of an imine from the amine and carbonyl compound, followed by nucleophilic addition of the dialkyl phosphite, and another where the phosphite first adds to the carbonyl to form an α-hydroxyphosphonate intermediate that is subsequently substituted by the amine. nih.gov The prevailing mechanism often depends on the specific nature of the reactants. nih.gov

Another significant method for synthesizing aminomethylphosphonic acids is the Moedritzer-Irani reaction. This reaction directly produces α-aminomethylphosphonic acids by reacting an amine with phosphorous acid and formaldehyde. semanticscholar.org It is considered an analogue of the Kabachnik-Fields reaction and is advantageous as it often does not require a separate hydrolysis step to yield the final phosphonic acid. researchgate.net

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Kabachnik–Fields Reaction | Amine, Carbonyl Compound, Dialkyl Phosphite | α-Aminophosphonate Ester | Versatile three-component reaction; can be catalyzed by Lewis acids. organic-chemistry.orgnih.gov |

| Moedritzer-Irani Reaction | Amine, Formaldehyde, Phosphorous Acid | α-Aminomethylphosphonic Acid | Directly yields the phosphonic acid without requiring ester hydrolysis. semanticscholar.orgresearchgate.net |

Acetylation Approaches

Following the formation of the aminophosphonate core, an acetylation step is employed to introduce an acetyl group. This is typically achieved by acylating the primary or secondary amine of the aminophosphonate. researchgate.net Standard acetylation reagents, such as acetic anhydride (B1165640) or acetyl chloride, are effective for this transformation. The reaction converts the amino group into an acetamido group (-NHC(O)CH₃).

The conditions for acetylation can be varied to optimize yield and purity. Often, the reaction is performed in an appropriate solvent and may be catalyzed by either acid or base. Solvent-free protocols have also been developed to create more sustainable and efficient processes. nih.gov

| Acetylation Reagent | Catalyst/Conditions | Purpose |

|---|---|---|

| Acetic Anhydride (Ac₂O) | Acid (e.g., H₂SO₄) or Base (e.g., Pyridine) catalysis | Introduces an acetyl group onto the nitrogen atom of the aminophosphonate. |

| Acetyl Chloride (AcCl) | Typically requires a base to neutralize HCl byproduct | A more reactive alternative to acetic anhydride for N-acetylation. researchgate.net |

Quaternization for Trimethylsulfonium Group Introduction

The final step in this synthetic sequence is the introduction of the trimethylsulfonium group. This is accomplished through a quaternization reaction. This process would require a precursor molecule that contains a thioether functional group, specifically a methyl sulfide (B99878) (-SCH₃) moiety.

The quaternization is achieved by reacting the thioether with a suitable methylating agent. wikipedia.org The sulfur atom of the thioether acts as a nucleophile, attacking the methyl group of the methylating agent and forming the positively charged trimethylsulfonium cation. patsnap.com The choice of methylating agent determines the counter-anion (halide, sulfate, etc.) in the resulting sulfonium (B1226848) salt. wikipedia.org To obtain trimethylsulfanium acetate specifically, a subsequent ion exchange step with an acetate salt could be performed if not introduced directly.

| Methylating Agent | Chemical Formula | Resulting Salt (Initial Counter-Anion) |

|---|---|---|

| Iodomethane (Methyl iodide) | CH₃I | Trimethylsulfonium iodide wikipedia.org |

| Bromomethane (Methyl bromide) | CH₃Br | Trimethylsulfonium bromide chemicalbook.com |

| Chloromethane (Methyl chloride) | CH₃Cl | Trimethylsulfonium chloride patsnap.com |

| Dimethyl sulfate | (CH₃)₂SO₄ | Trimethylsulfonium methylsulfate (B1228091) wikipedia.org |

Exploration of Structural Analogs and Derivatives of this compound

The modular nature of the synthesis allows for the exploration of various structural analogs and derivatives by modifying the starting materials at different stages of the synthetic pathway.

Modifications within the Acetate Moiety

The term "acetate moiety" can refer to the N-acetyl group introduced during the acylation step. By substituting acetic anhydride with other acylating agents, a diverse range of N-acyl aminophosphonate derivatives can be generated. For instance, using propionyl chloride or benzoyl chloride would result in N-propionyl or N-benzoyl groups, respectively. This modification allows for systematic alterations of the steric and electronic properties of the side chain, which can be useful in structure-activity relationship studies. nih.gov

Variations in the Phosphonatomethylamino Core

The structure of the phosphonatomethylamino core can be readily altered by changing the initial reactants in the Kabachnik–Fields reaction. nih.gov

Varying the Amine: Using different primary or secondary amines allows for the introduction of various substituents on the nitrogen atom.

Varying the Carbonyl Compound: Employing different aldehydes or ketones results in diverse substitutions on the α-carbon (the carbon atom bonded to both nitrogen and phosphorus). Using a ketone instead of an aldehyde, for example, leads to a tetrasubstituted α-carbon. nih.gov

Varying the Phosphite: The use of different dialkyl or diaryl phosphites can change the ester groups on the phosphonate (B1237965), influencing properties like solubility and subsequent reactivity.

These modifications provide a powerful toolkit for creating a wide library of aminophosphonate analogs, each with unique structural features. researchgate.net

Alterations to the Sulfonium Center

The modification of the trimethylsulfanium cation, the core of this compound, allows for the synthesis of a diverse range of functionalized sulfonium salts. These alterations can be broadly categorized into substitutions of the methyl groups or modifications of the entire cationic head.

One primary strategy for altering the sulfonium center involves the nucleophilic substitution reaction at a tricoordinate sulfur atom. While direct substitution on the trimethylsulfanium ion itself is challenging due to the stability of the methyl groups, derivatization is often achieved through multi-step synthetic sequences. For instance, related sulfonium salts can be synthesized by reacting diaryl sulfides or sulfoxides with arynes, generated in situ, to produce triarylsulfonium salts. This approach, however, does not directly start from this compound but illustrates a general strategy for creating more complex sulfonium structures.

More direct alterations can be envisioned through ligand exchange reactions, although this is less common for simple trialkylsulfonium salts like trimethylsulfanium. In more complex systems, such as dialkoxysulfonium salts, alkaline hydrolysis proceeds via an addition-elimination mechanism involving a tetracoordinate sulfurane intermediate. nih.gov This suggests that, under the right conditions, one of the methyl groups in trimethylsulfanium could potentially be replaced by another alkyl or aryl group, though this is a synthetically challenging transformation.

The synthesis of pyridylsulfonium salts, for example, has been achieved through the S-selective arylation of pyridylsulfides. chemrxiv.org This highlights the possibility of introducing heterocyclic moieties onto a sulfur center, a strategy that could potentially be adapted to modify the trimethylsulfanium core, likely by starting with a different sulfide precursor rather than direct substitution on the trimethylsulfanium cation.

Mechanistic Investigations of Synthetic Transformations

The synthetic transformations of sulfonium salts, including those derived from this compound, are governed by several key mechanistic pathways. These include nucleophilic substitution, elimination reactions, and rearrangements.

A significant area of mechanistic study for sulfonium salts involves their rearrangement reactions, notably the Stevens and Sommelet-Hauser rearrangements. These reactions occur in the presence of a strong base, which deprotonates a carbon adjacent to the sulfonium center to form an ylide.

The Stevens rearrangement is a 1,2-rearrangement that typically proceeds through a radical mechanism. wikipedia.org Theoretical studies on the ylides of quaternary ammonium (B1175870) salts, which are analogous to sulfonium ylides, suggest that the Stevens migration can occur through a diradical pathway. nih.govresearchgate.net This involves the homolytic cleavage of the bond between the sulfur and the migrating group, followed by recombination at the adjacent carbon.

The competing Sommelet-Hauser rearrangement is a wikipedia.orgresearchgate.net-sigmatropic rearrangement. wikipedia.orgchemistry-reaction.com This concerted pericyclic reaction involves the migration of a group from the sulfur atom to the ortho position of a benzyl (B1604629) substituent. The mechanism involves the formation of a six-membered cyclic transition state. wikipedia.org Theoretical studies indicate that the formation of the Sommelet-Hauser intermediate is often less endoergic than the Stevens rearrangement intermediate, influencing the reaction outcome. nih.govresearchgate.net

The table below summarizes key aspects of these two rearrangement mechanisms.

| Rearrangement | Type of Shift | Intermediate | Key Features |

| Stevens | wikipedia.orgnih.gov | Diradical pair | Often proceeds with retention of configuration at the migrating carbon. wikipedia.org |

| Sommelet-Hauser | wikipedia.orgresearchgate.net | Concerted (cyclic transition state) | Requires an aromatic group capable of dearomatization-rearomatization. wikipedia.orgchemistry-reaction.com |

Nucleophilic substitution at the sulfur atom of sulfonium salts has also been a subject of mechanistic investigation. For instance, the alkaline hydrolysis of optically active dialkoxysulfonium salts has been shown to proceed with a slight inversion of configuration at the sulfur atom. nih.gov This observation, supported by DFT calculations, points towards a stepwise addition-elimination (A-E) mechanism involving a high-energy tetracoordinate S(IV) sulfurane intermediate. nih.gov This mechanism provides a framework for understanding how nucleophiles might interact directly with the sulfonium center of this compound, potentially leading to substitution.

Furthermore, the reactivity of S-alkenyl sulfonium salts is dominated by their character as Michael acceptors. The initial attack of a nucleophile leads to the formation of a sulfonium ylide intermediate, and the subsequent reaction pathway determines the final products. nih.gov While not directly applicable to the saturated methyl groups of this compound, this highlights the diverse mechanistic pathways available to functionalized sulfonium salts.

Mechanistic Elucidation of Trimethylsulfanium Acetate S Biological Activity Non Human Organisms

Inhibition of the Shikimate Pathway in Plant Systems

When the trimethylsulfonium (B1222738) cation is paired with N-(phosphonomethyl)glycine, forming Glyphosate-trimesium, it functions as a potent inhibitor of the shikimate pathway in plants. herts.ac.uk This pathway is a critical metabolic route absent in animals, making it a primary target for herbicides. imrpress.com The pathway is responsible for the biosynthesis of chorismate, a precursor for a multitude of essential aromatic compounds. imrpress.comnih.govnih.gov In vascular plants, a significant portion, potentially up to 30% of photosynthetically fixed carbon, is directed through this pathway. nih.gov

The primary consequence of inhibiting the shikimate pathway is the disruption of aromatic amino acid (AAA) biosynthesis. nih.govresearchgate.net Plants and microorganisms rely on this pathway to produce L-tryptophan, L-phenylalanine, and L-tyrosine. nih.govunibo.it These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites, including hormones, pigments, and cell wall components like lignin. imrpress.comnih.govnih.gov By blocking the pathway, the synthesis of these essential amino acids is halted, leading to systemic effects on plant growth and development. frontiersin.org

The specific molecular target within the shikimate pathway is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). herts.ac.ukresearchgate.netfrontiersin.org This enzyme catalyzes the reaction between shikimate-3-phosphate (B1206780) and phosphoenolpyruvate (B93156) to produce 5-enolpyruvylshikimate-3-phosphate, a critical step in the pathway. imrpress.com The glyphosate (B1671968) component of the trimethylsulfonium salt acts as a competitive inhibitor of EPSPS, effectively blocking its function. researchgate.netgoogle.com This inhibition leads to the accumulation of metabolites upstream of the enzyme, such as shikimate, and a depletion of chorismate and its downstream products. researchgate.net

| Compound | Target Enzyme | Primary Effect | Pathway |

|---|---|---|---|

| Glyphosate-trimesium (Trimethylsulfonium Glyphosate) | 5-Enolpyruvylshikimate-3-Phosphate Synthase (EPSPS) | Inhibition | Shikimate Pathway |

Interactions with Carotenoid Biosynthetic Pathways in Photosynthetic Organisms

The trimethylsulfonium cation can be formulated with various herbicidal anions, including those that target carotenoid biosynthesis. google.comgoogleapis.com Separately, the acetate (B1210297) anion has been shown to influence this pathway in certain photosynthetic organisms. nih.govjmb.or.kr Carotenoids are essential pigments in all photosynthetic organisms, serving roles in light-harvesting and photoprotection. researchgate.netplos.org The pathway begins with the formation of phytoene (B131915) from two molecules of geranylgeranyl diphosphate, a reaction catalyzed by phytoene synthase (PSY). nih.govbiorxiv.org

The accumulation of phytoene, the first colorless carotenoid, is a key indicator of flux through the carotenoid pathway. biorxiv.org In the green alga Haematococcus pluvialis, the addition of sodium acetate to the culture medium has been observed to enhance the expression of the phytoene synthase (PSY) gene. jmb.or.krnih.gov This upregulation can lead to an increased accumulation of downstream carotenoids, such as astaxanthin, for which phytoene is a precursor. nih.govjmb.or.krresearchgate.net Conversely, inhibition of the enzyme phytoene desaturase (PDS), which metabolizes phytoene, would lead to a direct accumulation of phytoene. nih.gov

Phytoene desaturase (PDS) is a critical enzyme that introduces double bonds into the phytoene molecule, continuing the synthesis of colored carotenoids. nih.govplos.org PDS is the target of certain bleaching herbicides. googleapis.comnih.gov While not the primary target of glyphosate, it is mechanistically possible for a trimethylsulfonium salt to influence PDS activity if paired with a PDS-inhibiting anion. google.comgoogleapis.com In studies with the alga Haematococcus pluvialis, stress conditions, including the presence of sodium acetate, have been shown to upregulate the expression of carotenogenic genes, including PDS, as part of a broader induction of the carotenoid synthesis pathway to produce astaxanthin. nih.govjmb.or.kr

| Compound/Condition | Pathway Component | Observed Effect in Haematococcus pluvialis |

|---|---|---|

| Sodium Acetate / Salt Stress | Phytoene Synthase (PSY) gene expression | Upregulation |

| Sodium Acetate / Salt Stress | Phytoene Desaturase (PDS) gene expression | Upregulation |

| Sodium Acetate | Astaxanthin (downstream carotenoid) accumulation | Enhanced |

Cellular and Subcellular Mechanistic Studies in Non-Human Models

Effects on Microtubule Dynamics and Cell Division

While Trimethylsulfanium acetate's primary mode of action is the inhibition of the shikimate pathway, a discussion of how certain other classes of herbicides affect microtubule dynamics and cell division provides a broader context for understanding herbicidal action in non-human organisms. It is important to note that the following mechanisms are not attributed to this compound based on current scientific literature.

Microtubules are essential cytoskeletal components in plant cells, playing a critical role in cell division, cell plate formation, and the directional control of cell expansion. researchgate.netnih.gov The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is vital for these processes. researchgate.net Several classes of herbicides exert their phytotoxic effects by specifically targeting and disrupting microtubule dynamics. numberanalytics.comcambridge.org

Herbicides that inhibit microtubule assembly typically bind to tubulin, the protein subunit of microtubules, preventing their polymerization. numberanalytics.comwssa.net This disruption leads to a cascade of cellular consequences:

Inhibition of Mitosis: The mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during cell division. Herbicides that disrupt microtubules prevent the formation of a functional spindle, leading to an arrest of the cell cycle, often at the prometaphase stage. cambridge.org This results in abnormal chromosome arrangements and prevents the completion of cell division. researchgate.net

Disruption of Cell Growth and Shape: Cortical microtubules, located just beneath the plasma membrane, guide the deposition of cellulose (B213188) microfibrils in the cell wall, thereby controlling the direction of cell expansion. nih.gov Loss of these microtubules due to herbicide action results in isodiametric cell growth, leading to the characteristic swelling of root tips, often described as "club-shaped." researchgate.net

Abnormal Cell Plate Formation: During cytokinesis in plant cells, a microtubule structure called the phragmoplast is responsible for forming the new cell plate that divides the two daughter cells. nih.gov Mitotic disrupter herbicides can cause the formation of irregular and branched cell plates, leading to incomplete or abnormal cell division. researchgate.netcambridge.org

Different chemical families of herbicides are known to act as microtubule inhibitors. A summary of these is provided in the table below.

| Herbicide Class | Common Examples | Primary Effect on Microtubules |

| Dinitroanilines | Trifluralin, Pendimethalin | Inhibit microtubule polymerization by binding to α-tubulin. numberanalytics.comnih.gov |

| Phosphoric amides | Amiprophos-methyl | Inhibit microtubule polymerization. numberanalytics.com |

| Benzamides | Pronamide | Disrupts microtubule organization. numberanalytics.comnih.gov |

| Carbamates | Propham, Chlorpropham | Alter the organization of spindle microtubules, leading to multiple spindles. cambridge.org |

Disruption of Nuclear-Chloroplast Synchronization

The coordination between the nucleus and the chloroplasts is fundamental for the proper functioning and development of plant and algal cells. This synchronization ensures that the expression of nuclear and chloroplast genes, both of which are required for photosynthesis and other vital functions, is coordinated. frontiersin.org Some herbicides can exert their effects by disrupting this intricate communication, leading to cellular dysfunction. There is no direct evidence to suggest that this compound acts via this mechanism.

The concept of retrograde signaling, where signals from the chloroplast regulate nuclear gene expression, is a key aspect of this synchronization. frontiersin.org For instance, the accumulation of certain intermediates of the chlorophyll (B73375) or carotenoid biosynthesis pathways in the chloroplast can trigger signals that repress the expression of photosynthesis-related genes in the nucleus. frontiersin.orgtandfonline.com

Herbicides that inhibit specific steps in these biosynthetic pathways can lead to the accumulation of precursor molecules, thereby artificially activating these retrograde signaling pathways and causing a decoupling of nuclear and chloroplast activities. A notable example is the herbicide norflurazon, which inhibits the enzyme phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. frontiersin.org This inhibition leads to the accumulation of phytoene and a subsequent suppression of the expression of nuclear genes encoding for chloroplast proteins. frontiersin.org

In the green alga Scenedesmus quadricauda, the inhibitor nalidixic acid has been shown to block chloroplast DNA replication without immediately affecting nuclear division, demonstrating a chemical-induced desynchronization of reproductive events between the two organelles. researchgate.net While the growth rate was slowed, the nuclear processes continued for a time, uncoupled from the state of the chloroplast. researchgate.net

This mechanism of disrupting the essential coordination between the nucleus and chloroplasts represents another sophisticated strategy for herbicidal action, distinct from the primary mechanism of this compound.

Comparative Mechanistic Analyses with Structurally Related Herbicides

This compound, also known as sulfosate, is structurally and mechanistically related to glyphosate, one of the most widely used broad-spectrum herbicides. epa.govcabidigitallibrary.org Both compounds target the same key enzyme in the shikimate pathway, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). nih.gov This enzyme is crucial for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms. tandfonline.com Inhibition of EPSPS leads to a deficiency in these essential amino acids, ultimately resulting in the death of the plant. nih.gov

The key difference between this compound and glyphosate lies in the salt form; this compound is the trimethylsulfonium salt of glyphosate. epa.gov This difference in the cation may influence the formulation's properties, such as its absorption and translocation within the plant, but the fundamental mode of action at the molecular level remains the inhibition of EPSPS. cabidigitallibrary.org

A comparison of the herbicidal effects of this compound and other herbicide classes reveals distinct mechanisms of action.

| Herbicide/Herbicide Class | Primary Mechanism of Action | Key Cellular Effects |

| This compound (Sulfosate) | Inhibition of EPSP synthase epa.govcabidigitallibrary.org | Depletion of aromatic amino acids, cessation of growth. |

| Glyphosate | Inhibition of EPSP synthase tandfonline.com | Depletion of aromatic amino acids, cessation of growth. |

| Dinitroanilines (e.g., Trifluralin) | Inhibition of microtubule polymerization numberanalytics.comnih.gov | Arrest of cell division, swelling of root tips. researchgate.net |

| Sulfonylureas | Inhibition of acetolactate synthase (ALS) umn.edu | Inhibition of branched-chain amino acid synthesis. umn.edu |

| Norflurazon | Inhibition of phytoene desaturase frontiersin.org | Blocks carotenoid synthesis, leading to photo-oxidation of chlorophyll and disruption of chloroplast-nuclear signaling. frontiersin.org |

This comparative analysis highlights that while this compound and glyphosate share a common target, other herbicides achieve their phytotoxic effects through entirely different pathways, such as the disruption of microtubule dynamics or the inhibition of other essential biosynthetic pathways. The development of resistance in weed populations to one class of herbicide, such as those targeting EPSPS, underscores the importance of understanding these diverse mechanisms of action for effective weed management strategies. redalyc.org

Ecological and Environmental Dynamics of Trimethylsulfanium Acetate

Environmental Fate and Transport Mechanisms

The environmental behavior of trimethylsulfanium acetate (B1210297) is determined by its degradation pathways in various environmental compartments, such as soil and water. Upon introduction into the environment, it is expected to dissociate into trimethylsulfonium (B1222738) and acetate ions.

Degradation Pathways in Soil Matrices

The acetate anion is known to be readily biodegradable in soil environments. santos.com Indigenous microorganisms in soil can utilize acetate as a carbon source, leading to its mineralization. researchgate.net The rate of degradation can be influenced by factors such as microbial population density, temperature, and the presence of other organic materials. For instance, cellulose (B213188) acetate, a related compound, is also biodegradable in soil, though the process can take several years depending on the conditions. coresta.org

The fate of the trimethylsulfonium cation in soil is less well-documented. As a quaternary ammonium (B1175870) compound, it is structurally stable. solubilityofthings.com Its degradation would likely involve microbial pathways capable of breaking down organosulfur compounds. nih.govnih.gov Certain microorganisms are known to degrade related sulfur compounds like dimethylsulfide (DMS). oup.comresearchgate.net The potential for trimethylsulfonium to act as a methylating agent could also influence its interactions and persistence in the soil environment. solubilityofthings.com

Aquatic Environmental Transformations

In aquatic systems, trimethylsulfanium acetate will dissociate, and its components will undergo separate transformations.

The acetate ion's behavior in water is better understood, primarily due to research on acetate-based de-icing agents like potassium acetate and sodium acetate. pca.state.mn.usumn.edu Acetate is biodegradable in aquatic environments, but this process consumes oxygen, leading to an increased Biological Oxygen Demand (BOD). umn.edulrrb.org This oxygen depletion can negatively impact aquatic life if the concentration of acetate is high. umn.edu The rate of biodegradation is temperature-dependent, being slower in colder water. pca.state.mn.us While generally considered to have low acute toxicity to aquatic organisms, very high concentrations can alter water pH and harm aquatic ecosystems. santos.com

The transformation of the trimethylsulfonium cation in aquatic environments is not well-characterized. It is a stable ion in aqueous solutions. wikipedia.org Its potential for nucleophilic substitution could lead to the formation of other products. smolecule.com Concerns have been raised about the potential environmental impact of related compounds like sulfosate on aquatic ecosystems, though specific data on the trimethylsulfonium cation alone is scarce. smolecule.com

Impact on Microbial Communities in Environmental Systems

The introduction of this compound into the environment can influence the composition and activity of microbial communities.

Soil Microbial Ecology Responses

The acetate component can serve as a readily available carbon source for a wide range of soil microorganisms, potentially leading to a temporary increase in microbial activity and respiration. researchgate.net This could alter the competitive dynamics within the microbial community.

The impact of the trimethylsulfonium cation on soil microbial ecology is largely unknown. As an organosulfur compound, it could potentially be utilized by specific microbial groups that are involved in sulfur cycling. nih.gov However, at high concentrations, its potential antimicrobial properties, similar to other quaternary ammonium compounds, could inhibit the growth of certain microorganisms.

Aquatic Microbial Interactions

In aquatic environments, the biodegradation of acetate by microorganisms is a key process. umn.edu This interaction is fundamental to its removal from the water column but also drives the depletion of dissolved oxygen, which can have cascading effects on the entire aquatic microbial food web. umn.edu

The interactions of the trimethylsulfonium cation with aquatic microbes are not well-defined in available literature. It is known that some aquatic microorganisms play a role in the degradation of related sulfur compounds like dimethylsulfoniopropionate (DMSP) and dimethylsulfide (DMS). oup.com It is plausible that similar microbial pathways could be involved in the transformation of the trimethylsulfonium cation.

Non-Target Organism Interactions and Ecological Implications

The potential effects of this compound on non-target organisms are a critical aspect of its ecological profile.

Information regarding the direct impact of this compound on non-target organisms is not available. However, studies on related compounds provide some insights. For instance, acetate-based deicers like potassium acetate have been shown to be more toxic to some aquatic and terrestrial organisms than sodium chloride, primarily due to the potassium ion. umn.edu High concentrations of acetate can also be detrimental due to the resulting low dissolved oxygen levels from biodegradation. umn.edu

The trimethylsulfonium cation is part of the herbicide sulfosate (glyphosate-trimesium), which is known to be toxic to aquatic life with long-lasting effects. europa.eu However, this toxicity is associated with the entire molecule, and it is difficult to isolate the specific contribution of the trimethylsulfonium cation. Trimethylsulfonium iodide is noted to have the potential to impact wildlife if released into the environment, and measures should be taken to prevent contamination of soil and water. hpc-standards.com

Selectivity Studies in Plant Ecosystems

No studies detailing the selectivity of this compound in plant ecosystems were found. Research into its effects on different plant species, whether target or non-target, has not been published in the available scientific literature.

Broader Ecological Residue Analysis

No data is available on the ecological residue of this compound in environmental compartments such as soil, water, or sediment. Consequently, its persistence, mobility, and potential for bioaccumulation in the environment are unknown.

Advanced Analytical Methodologies for Trimethylsulfanium Acetate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of trimethylsulfanium acetate (B1210297) from complex mixtures and for its precise quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, notably its ionic and thermally labile nature.

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of ionic and non-volatile compounds like trimethylsulfanium acetate. Several HPLC-based methods can be employed for its separation and quantification, often focusing on the analysis of its constituent ions.

One common approach involves ion-exchange chromatography. Specifically, a strong anion exchange column can be utilized for the determination of the acetate anion. researchgate.net The retention of acetate is influenced by the pH and ionic strength of the mobile phase; increasing the ionic strength typically reduces the retention time. researchgate.net Another strategy is the use of mixed-mode columns, such as a mixed-mode weak anion-exchange column, which allows for the simultaneous determination of the acetate counterion and a cationic species in a single injection. fishersci.com

Reversed-phase HPLC (RP-HPLC) can also be adapted for acetate quantification. One method uses a C18 column under acidic conditions (pH 3) to elute the acetate ions, followed by post-column infusion of a basic solution to enable detection by mass spectrometry in negative polarity. researchgate.net For detection, a UV-Vis detector is often employed, particularly when direct detection of the analyte is possible. researchgate.net However, since acetate is UV-transparent, indirect photometric detection is a valuable alternative that utilizes simple and robust chromatographic equipment. researchgate.net

The performance of these HPLC methods is typically validated for several parameters to ensure their reliability for quantitative analysis.

Table 1: HPLC Method Validation Parameters for Acetate Quantification

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (Acetate Concentration) | 0.4 - 25 µg/mL | researchgate.net |

| Coefficient of Determination (r²) | ≥ 0.999 | researchgate.net |

| Limit of Quantitation (LOQ) | 0.005 wt % | researchgate.net |

| Limit of Detection (LOD) | 0.06 µg/mL | researchgate.net |

| Accuracy (Recovery) | 98% - 105% | fishersci.com |

| Precision (RSD) | < 2% | researchgate.net |

Direct analysis of sulfonium (B1226848) salts, including this compound, by Gas Chromatography (GC) is generally not feasible. This is due to their low volatility and thermal instability, which causes them to decompose in the hot injection port of the GC system. tandfonline.com Consequently, GC/MS analysis of underivatized sulfonium salts does not reflect the true composition of the sample solution. tandfonline.com The thermal decomposition of sulfonium chlorides, for instance, has been shown to yield corresponding sulfides and other degradation products. tandfonline.com

To overcome this limitation, derivatization is a necessary step to convert the non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis. For compounds containing functional groups that are not amenable to direct GC analysis, such as the hydroxyl groups in sterol sulfates, derivatization is a mandatory procedure. nih.gov While specific derivatization protocols for this compound are not extensively documented, related compounds offer insights. For example, trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) is used as a derivatization reagent for fatty acids, converting them into fatty acid methyl esters (FAMEs) which are then analyzed by GC-MS. mdpi.comresearchgate.net This process involves a base-catalyzed transesterification that occurs under the pyrolytic conditions of the GC injection port. mdpi.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of complex mixtures, offering excellent separation and identification capabilities. mdpi.comsilcotek.com For the analysis of sulfonamides, another class of sulfur-containing compounds, GC with atomic emission detection has been used, allowing for simultaneous quantification and identification of their methylated derivatives. nih.gov Should a suitable derivatization method for this compound be developed, GC-MS would be an invaluable technique for its analysis.

Theoretical and Computational Investigations of Trimethylsulfanium Acetate

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govsciencebiology.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. collaborativedrug.com

For trimethylsulfanium acetate (B1210297), docking studies would investigate the interactions of the trimethylsulfanium cation and the acetate anion with biological targets. The compound itself is a salt, and in a biological medium, it would likely dissociate. Therefore, computational studies would model the independent interactions of its constituent ions.

Trimethylsulfanium Cation: As a cation, it could interact with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes or on the surface of proteins. nih.gov

Acetate Anion: This anion could form interactions with positively charged residues like lysine (B10760008) or arginine, or act as a hydrogen bond acceptor. researchgate.net

While specific docking studies focused solely on trimethylsulfanium acetate are not prominent in published literature, the trimethylsulfanium moiety is a component of more complex molecules that have been studied. For instance, the herbicide sulfosate (2-(phosphonatomethylamino)acetate;trimethylsulfanium) is known to inhibit the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in plants. smolecule.comnih.govmdpi.com Docking studies on sulfosate would reveal how the entire molecule, including the charged trimethylsulfanium group, fits into the enzyme's active site, providing a basis for understanding its herbicidal activity. smolecule.com

Table 1: Potential Molecular Interactions for Docking Studies This table is based on theoretical principles of molecular interactions.

| Ion | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Trimethylsulfanium ((CH₃)₃S⁺) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Ionic, Cation-π |

Validation of docking methodologies is a critical step, often involving re-docking a known ligand into its receptor's binding site and ensuring the computational model can accurately reproduce the experimentally determined pose, typically measured by a low root-mean-square distance (RMSD) value. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. researchgate.net These methods can predict molecular geometry, charge distribution, bond orders, and the energies of molecular orbitals (HOMO and LUMO), which are fundamental to understanding chemical reactivity. ias.ac.inuj.edu.pl

For this compound, quantum calculations would analyze the two ionic components separately or as an ion pair.

Electronic Structure: Calculations would confirm the trigonal pyramidal geometry around the sulfur atom in the trimethylsulfonium (B1222738) cation and the planar structure of the acetate anion. wikipedia.org They would also detail the distribution of electron density, showing a concentration of positive charge on the sulfur atom and negative charge on the oxygen atoms of the acetate.

Reactivity: The reactivity of the compound can be inferred from its electronic properties. smolecule.com The trimethylsulfanium ion can act as a methylating agent in certain reactions, a process that can be modeled computationally. lookchem.com The acetate ion is a weak base and can participate in acid-base reactions. The HOMO-LUMO energy gap, a key parameter obtained from these calculations, provides an indication of the molecule's kinetic stability and reactivity. mdpi.com

Different computational methods, such as Density Functional Theory (DFT) and ab-initio methods (e.g., Hartree-Fock), can be employed, with the choice depending on the desired accuracy and computational cost. nih.govrwth-aachen.de

Table 2: Theoretical Electronic Properties from Quantum Chemical Calculations This table outlines properties that would be investigated via computational methods.

| Property | Trimethylsulfanium Cation | Acetate Anion |

|---|---|---|

| Geometry | Trigonal Pyramidal | Planar |

| Key Charge Center | Positive charge localized on Sulfur | Negative charge delocalized over Oxygen atoms |

| HOMO/LUMO | Analysis would indicate electrophilic nature | Analysis would indicate nucleophilic nature |

| Reactivity | Potential for nucleophilic substitution (methylation) smolecule.com | Acts as a base or nucleophile |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) is a concept that links the chemical structure of a molecule to its biological activity. collaborativedrug.comnumberanalytics.com SAR studies involve synthesizing and testing a series of related compounds to understand how specific structural modifications affect their interaction with a biological target. nih.gov This knowledge is then used to design more potent and selective molecules. automate.video

A formal SAR study for this compound would involve comparing its activity to that of other related salts. This could involve:

Varying the Cation: Replacing the trimethylsulfanium cation with other sulfonium (B1226848) cations (e.g., triethylsulfonium) or with ammonium (B1175870) or phosphonium (B103445) cations to see how size, shape, and charge distribution affect activity.

Varying the Anion: Replacing the acetate anion with other carboxylates (e.g., formate, propionate) or with inorganic anions (e.g., chloride, bromide) to assess the role of the counter-ion. lookchem.com

The goal would be to build a model that correlates these structural features with a measurable biological effect. automate.video While specific SAR studies on this compound are not readily found, the principles are widely applied in fields like herbicide and drug development. google.comgoogle.com For example, the herbicidal activity of glyphosate (B1671968) is often modulated by formulating it with different salts, including the trimethylsulfonium salt (sulfosate), which can influence its uptake and performance. wikipedia.org

Table 3: Hypothetical SAR Study Design for this compound This table presents a conceptual framework for an SAR study.

| Compound Series | Structural Variation | Property to Investigate | Potential Impact on Activity |

|---|---|---|---|

| Cation Series | (CH₃)₃S⁺, (C₂H₅)₃S⁺, (CH₃)₄N⁺ | Size, Lipophilicity | Changes in membrane permeability, target binding |

| Anion Series | CH₃COO⁻, HCOO⁻, CH₃CH₂COO⁻, Cl⁻ | Size, pKa, Lipophilicity | Altered solubility, stability, and interaction with receptor sites |

Predictive Simulations for Environmental Behavior

Predictive simulations are used to model the environmental fate of chemicals, including their transport, persistence, and degradation. stone-env.comresearchgate.net These models, such as PRZM (Pesticide Root Zone Model) and SWAT (Soil and Water Assessment Tool), use data on a compound's physical and chemical properties (e.g., water solubility, vapor pressure, degradation half-life) to predict its concentration in soil, water, and air over time. stone-env.comfrontiersin.org

For this compound, environmental fate modeling would begin with its behavior in water. As a salt, it is expected to be highly soluble and readily dissociate into trimethylsulfanium cations and acetate anions. chemsrc.com

Acetate Anion: Acetate is a ubiquitous natural compound and is readily biodegradable by microorganisms in soil and water. Predictive models would show a very short environmental half-life for the acetate ion.

Trimethylsulfanium Cation: The environmental fate of the trimethylsulfanium cation is less documented. It is a simple organic cation. Simulations would need to incorporate estimates for its potential for biodegradation, adsorption to soil particles (sorption), and potential for leaching into groundwater. Its positive charge might lead to binding with negatively charged soil components like clays (B1170129) and organic matter. researchgate.net

The assessment of persistence is a key outcome of these models, as compounds that are difficult to degrade can become long-lasting environmental contaminants. nih.govnih.gov

Table 4: Parameters for Environmental Fate Simulation of this compound This table lists key inputs for environmental modeling based on the compound's expected properties.

| Parameter | Expected Value/Behavior | Environmental Implication |

|---|---|---|

| Water Solubility | High | High mobility in aqueous environments |

| Dissociation | Complete dissociation into (CH₃)₃S⁺ and CH₃COO⁻ | The fate of the ions must be considered separately |

| Biodegradation (Acetate) | Rapid | Low persistence |

| Biodegradation (Trimethylsulfanium) | Requires specific data; likely slower than acetate | Key determinant of persistence |

| Soil Sorption (Koc) | Low for acetate; moderate for trimethylsulfanium cation | Influences leaching potential and bioavailability |

Applications of Trimethylsulfanium Acetate As a Research Tool

Utilization in Plant Gene Function Analysis and Phenotypic Screening

Chemical genetics has emerged as a powerful alternative to classical genetics for dissecting complex plant processes, especially when gene redundancy or lethality complicates traditional mutant analysis. frontiersin.org This approach uses small, bioactive molecules to perturb protein functions, leading to observable changes in the plant's physical characteristics, or phenotype. frontiersin.org

Phenotypic screening involves applying a library of chemicals to plants to identify compounds that cause a specific and desirable phenotypic change. frontiersin.orgdrugtargetreview.com Once a bioactive compound is identified, it can be used as a probe to identify its molecular target, often through genetic or biochemical methods. frontiersin.org Herbicides, such as the trimethylsulfonium (B1222738) salt of glyphosate (B1671968), are valuable tools in this context. By observing the phenotypic responses of plants—ranging from growth inhibition to death—researchers can screen for individuals with resistance. These resistant individuals can then be studied to identify the specific genes and mutations that confer the resistance phenotype, thereby revealing the function of those genes in the targeted biological pathway. nih.gov This "forward chemical genetics" approach is unbiased and highly effective for fundamental research. frontiersin.org For instance, screening for herbicide resistance has successfully identified genes crucial for processes like purine (B94841) biosynthesis in plants. frontiersin.org Modern techniques such as spray-induced gene silencing (SIGS) further enhance the ability to perform functional gene analysis by allowing for targeted gene knockdown in response to external triggers, which can be studied in conjunction with chemical probes. frontiersin.org

Employment in Herbicide Resistance Mechanism Research

The extensive use of herbicides containing the trimethylsulfonium cation, particularly glyphosate, has led to the evolution of resistance in numerous weed species, making it a critical area of study. frontiersin.org Research using this compound has been instrumental in elucidating the complex mechanisms by which plants develop resistance. These mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). frontiersin.orgnih.gov

Target-Site Resistance (TSR): This form of resistance involves modifications to the herbicide's target protein, preventing the chemical from binding and carrying out its inhibitory function. In the case of glyphosate, the target is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). nih.gov Research has identified several TSR mechanisms:

Point Mutations: Single nucleotide polymorphisms (SNPs) in the EPSPS gene can lead to amino acid substitutions that reduce glyphosate's binding affinity. mdpi.com

Gene Amplification: A common mechanism observed in highly resistant weeds like Amaranthus palmeri is the massive duplication of the EPSPS gene. nih.gov This leads to overproduction of the EPSPS enzyme, overwhelming the herbicide at standard application rates. nih.gov

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. NTSR is often more complex and can confer resistance to multiple herbicides with different modes of action. grdc.com.au Key NTSR mechanisms identified through research include:

Reduced Absorption and Translocation: Some resistant plants exhibit a decreased ability to absorb the herbicide through their leaves or to transport it to the sites of action in the growing points. frontiersin.org

Metabolic Resistance: This occurs when the plant evolves enhanced metabolic pathways to detoxify the herbicide before it can act. grdc.com.au For example, researchers have identified a specific cytochrome P450 gene, CYP81A10v7, in annual ryegrass (Lolium rigidum) that confers resistance to herbicides across several different modes of action by breaking them down into non-toxic compounds. grdc.com.au

The table below summarizes key research findings on herbicide resistance mechanisms involving glyphosate.

| Weed Species | Resistance Mechanism | Key Research Finding | Citation |

|---|---|---|---|

| Amaranthus palmeri (Palmer Amaranth) | Target-Site: Gene Amplification | Resistant populations show a 4- to over 100-fold duplication of the EPSPS gene, leading to enzyme overproduction. | nih.gov |

| Lolium perenne (Perennial Ryegrass) | Target-Site: Point Mutation | Multiple resistance alleles were detected, suggesting that resistance to glyphosate has evolved multiple times in the region. | frontiersin.org |

| Lolium rigidum (Annual Ryegrass) | Non-Target-Site: Metabolism | Identification of the gene CYP81A10v7, which metabolically detoxifies multiple herbicide classes. | grdc.com.au |

| Lepthochloa virgata (Feather-finger Grass) | Non-Target-Site: Reduced Translocation | Resistant populations demonstrated reduced absorption and translocation of radiolabeled 14C-glyphosate. | frontiersin.org |

| Kochia scoparia (Kochia) | Target-Site: Gene Amplification | Populations were found with 4- to 10-fold increases in EPSPS gene copy number. | nih.gov |

Biochemical Probes for Metabolic Pathway Studies

Compounds containing a carbon-phosphorus (C-P) bond, known as phosphonates, are structurally distinct from the more common phosphate (B84403) esters found in nature. The trimethylsulfonium salt of glyphosate serves as an effective biochemical probe for studying phosphonate (B1237965) metabolism in plants. smolecule.com Because glyphosate's molecular structure includes a phosphonomethyl group, its application allows researchers to investigate how plants recognize, transport, and metabolize these unique compounds. smolecule.com The primary target of glyphosate, the EPSPS enzyme, is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. By inhibiting this specific enzyme, glyphosate acts as a precise probe for this metabolic route, and studying its effects helps to delineate the pathway's importance and regulation. Furthermore, analyzing the degradation of glyphosate in plants and soil, which leads to the formation of metabolites like aminomethylphosphonic acid (AMPA), provides insights into the environmental fate and biochemical breakdown of phosphonates. bayer.com

Acetate (B1210297) is a central metabolite in all domains of life, and its activated form, acetyl-CoA, is a critical precursor for a vast array of biosynthetic pathways and for cellular energy production through the tricarboxylic acid (TCA) cycle. nih.govnih.gov Research in plants has revealed that acetate homeostasis is crucial for normal development. nih.gov

While the "trimethylsulfonium" part of the compound has been the focus of herbicide research, the "acetate" anion itself is a key molecule for probing metabolism. Stable isotope-labeled acetate (e.g., using ¹³C) is a powerful tool for metabolic flux analysis. By supplying labeled acetate to plant cells, researchers can trace the path of the carbon atoms as they are incorporated into downstream molecules. nih.gov Such studies have demonstrated that:

Acetate can be derived from multiple sources, including the oxidation of ethanol (B145695) and the decarboxylation of pyruvate. nih.gov

Acetate is activated to acetyl-CoA in different subcellular compartments, including plastids and peroxisomes, by distinct enzymes. nih.gov

Plastid-derived acetyl-CoA contributes to the synthesis of fatty acids and the amino acid leucine. nih.gov

Peroxisome-derived acetyl-CoA can be funneled into the TCA cycle to produce organic acids and other amino acids. nih.gov

By using acetate as a probe, scientists can investigate the flexibility and redundancy of metabolic networks, such as how plants recover carbon that might otherwise be lost during processes like hypoxia. nih.gov Furthermore, the construction of engineered metabolic pathways to enhance acetate utilization in microorganisms for biotechnological applications underscores the fundamental importance of understanding and manipulating these pathways. frontiersin.orgnih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Analogs with Enhanced Specificity

Direct research into the synthesis of trimethylsulfanium acetate (B1210297) analogs is limited; however, the principles of analog development for related sulfonium (B1226848) compounds suggest a clear path forward. Future research could systematically modify both the cationic and anionic components of the molecule to create novel analogs with tailored properties and enhanced biological specificity.

The synthesis of such analogs would likely draw from established chemical reactions. The trimethylsulfonium (B1222738) moiety can be altered by substituting the methyl groups with other alkyl or functionalized groups. Similarly, the acetate anion can be replaced with other carboxylates or bio-isosteres to modulate the compound's solubility, stability, and biological targets. For instance, the synthesis of 2-(Phosphonatomethylamino)acetate;trimethylsulfanium involves a multi-step process including acetylation and quaternization to introduce the trimethylsulfonium group, demonstrating a feasible synthetic pathway for creating complex analogs. smolecule.com

Research on other sulfonium salts provides a strong precedent. Analogs of 1,4-dioxane (B91453) with a trimethylsulfonium group have been synthesized and evaluated as muscarinic receptor antagonists, highlighting the potential for creating targeted therapeutic agents. smolecule.com In agriculture, various salts of glyphosate (B1671968), including the trimethylsulfonium salt, are formulated to enhance properties like leaf penetration and efficacy. mdpi.comresearchgate.net Future work on trimethylsulfanium acetate could explore similar strategies, aiming to develop analogs with high specificity for particular enzymes, receptors, or metabolic pathways, potentially leading to new therapeutic drugs or more selective agricultural chemicals.

Table 1: Potential Strategies for Analog Development of this compound

| Molecular Component | Modification Strategy | Potential Outcome | Relevant Precedent |

| Trimethylsulfonium (Cation) | Substitution of methyl groups (e.g., with ethyl, propyl, or functionalized alkyl chains) | Altered steric and electronic properties, modified binding affinity and selectivity. | Synthesis of various sulfonium and sulfoxonium salts for catalysis and medicinal chemistry. tcichemicals.com |

| Acetate (Anion) | Replacement with other carboxylates (e.g., propionate, butyrate) or bio-isosteres | Modified solubility, bioavailability, and metabolic fate. | Formulation of different glyphosate salts to improve herbicidal performance. mdpi.com |

| Combined Modification | Simultaneous alteration of both cation and anion | Creation of entirely new chemical entities with unique and highly specific functions. | Development of complex muscarinic receptor antagonists with dioxane and sulfonium moieties. smolecule.com |

Integration with Omics Technologies in Biological Studies

The integration of trimethylsulfonium acetate into "omics" research, such as proteomics and metabolomics, represents a significant frontier for understanding its biological roles. Although studies focusing specifically on this salt are scarce, the known metabolic relevance of both acetate and the trimethylsulfonium ion provides a strong rationale for this research direction.

In metabolomics , the trimethylsulfonium cation has been identified as a metabolite in human urine and is being investigated as a potential biomarker for the endogenous production of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule. researchgate.net Future untargeted metabolomics studies could track the levels of trimethylsulfonium acetate and its metabolites in biological systems to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies would be invaluable for assessing its potential as a biomarker or its impact on metabolic pathways. researchgate.net

In proteomics , research has shown that the availability of metabolites like acetate can directly influence protein modifications. Acetate is a precursor for acetyl-CoA, the primary donor for histone acetylation, a key epigenetic modification that regulates gene expression. nih.gov Future research could use proteomic approaches to investigate whether administering this compound alters the landscape of protein acetylation or methylation, given its potential to influence methyl group donation. nih.gov Combining proteomics and metabolomics would allow researchers to build comprehensive interaction networks, linking changes in metabolite levels (like acetate and trimethylsulfonium) to global shifts in protein expression and post-translational modifications. mdpi.comfrontiersin.org

Advanced Environmental Remediation Strategies

The potential application of trimethylsulfonium acetate in environmental remediation is a promising, albeit unexplored, area of research. This potential is primarily based on the well-established role of its anion, acetate, as an effective carbon source for stimulating microbial activity in bioremediation processes. nih.govmdpi.com

Bioremediation often involves biostimulation, where nutrients are added to a contaminated environment to enhance the metabolic activity of indigenous microorganisms that can degrade pollutants. nih.gov Acetate is a readily biodegradable carbon source that can serve as an electron donor for various microbial processes, including the denitrification of nitrate-contaminated groundwater and the degradation of chlorinated solvents. mdpi.comnih.gov Laboratory studies have demonstrated that the addition of sodium acetate to microbial cultures can lead to the complete removal of nitrates and the degradation of compounds like 2,4,6-trichlorophenol. mdpi.comnih.gov

Future research could investigate whether this compound can serve as a dual-function remediation agent. The acetate component could act as the primary carbon source for microbial communities, while the trimethylsulfonium cation could potentially be metabolized or have secondary effects on microbial function. Studies would need to assess the biodegradability of the trimethylsulfonium ion itself and ensure it does not have ecotoxicological effects. This research could lead to the development of specialized bioremediation strategies where the choice of cation-anion pairing in a nutrient salt is optimized for specific contaminants and microbial consortia. nih.govmdpi.com

Table 2: Role of Acetate as a Carbon Source in Bioremediation Studies

| Contaminant | Microbial Process | Role of Acetate | Outcome | Reference(s) |

| Nitrate (B79036) (NO₃⁻) | Denitrification | Electron donor / Carbon source | Complete nitrate removal under anaerobic conditions. | nih.gov |

| Perchlorate (B79767) (ClO₄⁻) | Perchlorate Reduction | Carbon source | 100% perchlorate reduction at sufficient acetate concentrations. | nih.gov |

| 2,4,6-Trichlorophenol (TCP) | Co-metabolism | Carbon source | Enhanced degradation of TCP compared to no carbon source. | mdpi.com |

| Sulfate (SO₄²⁻) | Sulfate Reduction | Carbon source | Enriched for specific sulfate-reducing bacteria like Desulfobacter. | scispace.com |

Role in Sustainable Agricultural Chemistry Research

In the field of sustainable agriculture, future research on trimethylsulfonium acetate could explore its potential as a biostimulant or a novel herbicidal agent. This is suggested by research on related compounds and the general push for more sustainable agricultural inputs. nih.govnih.gov

Several commercial herbicide formulations are based on salts of active ingredients, where the salt form can improve performance. mdpi.com For example, trimethylsulfonium N-(phosphonomethyl)glycinate is a known salt of glyphosate. mdpi.comresearchgate.net Research could be designed to determine if this compound itself possesses any herbicidal activity or if it can act as an effective adjuvant, enhancing the activity of other herbicides.

Alternatively, the compound could be investigated as a plant biostimulant. Biostimulants are substances that enhance plant growth, nutrient use efficiency, and tolerance to abiotic stress. nih.goveuropa.eu Both the acetate and trimethylsulfonium ions could potentially be utilized by soil microbes or plants. Acetate can be a carbon source for beneficial soil microorganisms, while some plant-associated microbes can metabolize sulfur compounds. nih.gov Volatile organic compounds like Z-3-hexenyl acetate have been shown to prime plant defense mechanisms. frontiersin.org Future studies could involve greenhouse and field trials to assess the effect of this compound on crop yield, nutrient uptake, and resilience to environmental stressors like drought or salinity, positioning it as a potential tool for sustainable crop production. europa.eufrontiersin.org

Q & A

Q. What spectroscopic techniques resolve ambiguities in distinguishing this compound from analogous sulfonium salts?

- Methodology :

- Use H-N HMBC NMR to confirm acetate coordination via heteronuclear coupling .

- Apply Raman spectroscopy to identify S=O and C-O vibrational modes unique to the acetate counterion .

Data Analysis and Contradiction Management

- Handling Conflicting Stability Data : Replicate studies under identical conditions (e.g., humidity, light exposure) and validate via orthogonal methods (TGA vs. DSC) .

- Resolving Reactivity Discrepancies : Cross-reference solvent polarity indices and counterion effects using Kamlet-Taft parameters .

Tables for Key Properties

| Property | Method/Instrument | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 85–90°C (decomposes) | |

| pKa (Sulfonium cation) | Potentiometric Titration | ~1.2 (in H₂O) | |

| Molar Absorptivity (λ=230 nm) | UV-Vis | 450 L·mol⁻¹·cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.